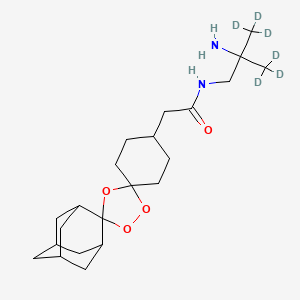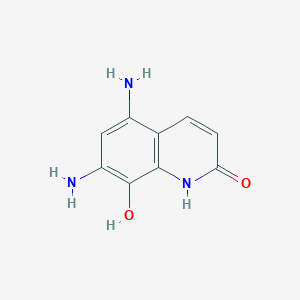
tert-Butylamine Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butylamine Acetate is an organic compound that combines tert-Butylamine and acetic acid. It is a colorless liquid with a characteristic amine-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butylamine Acetate can be synthesized by reacting tert-Butylamine with acetic acid. The reaction typically occurs under mild conditions, with the amine and acid reacting in a 1:1 molar ratio to form the acetate salt. The reaction can be represented as follows:
(CH3)3CNH2+CH3COOH→(CH3)3CNH3+CH3COO−
Industrial Production Methods: In industrial settings, tert-Butylamine is produced commercially by the direct amination of isobutylene using zeolite catalysts. The reaction involves the following steps:
NH3+CH2=C(CH3)2→H2NC(CH3)3
This method is preferred due to its efficiency and minimal waste production .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butylamine Acetate undergoes various chemical reactions, including:
Oxidation: tert-Butylamine can be oxidized to form tert-Butylamine N-oxide.
Reduction: It can be reduced to form tert-Butylamine.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles such as halides can be used in substitution reactions.
Major Products:
Oxidation: tert-Butylamine N-oxide.
Reduction: tert-Butylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butylamine Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of pharmaceuticals, including certain antihypertensive drugs.
Industry: It is used in the production of rubber accelerators, pesticides, and dyes.
Wirkmechanismus
The mechanism of action of tert-Butylamine Acetate involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also form hydrogen bonds with various biomolecules, influencing their structure and function. The exact pathways involved depend on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
tert-Butylamine Acetate can be compared with other similar compounds such as:
- n-Butylamine
- sec-Butylamine
- Isobutylamine
Uniqueness: this compound is unique due to its branched structure, which imparts different steric and electronic properties compared to its linear and secondary counterparts. This uniqueness makes it particularly useful in specific chemical reactions and industrial applications .
Eigenschaften
Molekularformel |
C6H15NO2 |
|---|---|
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
acetic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C4H11N.C2H4O2/c1-4(2,3)5;1-2(3)4/h5H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
IMNITRYEZDZJLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)

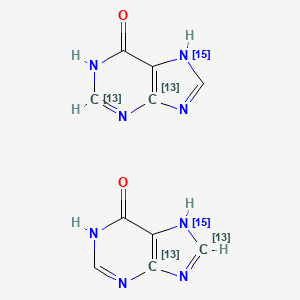
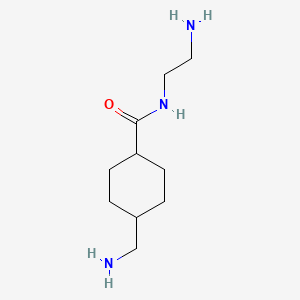
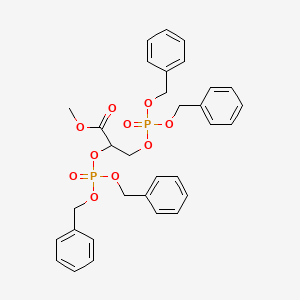
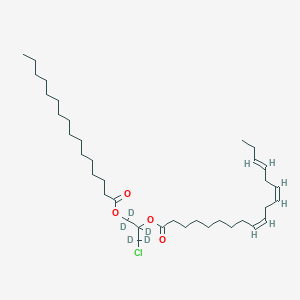

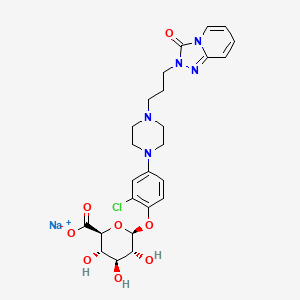
![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)

